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A Comparative Guide to the Pharmacokinetics of Deucravacitinib Across Species

Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member

of the Janus kinase (JAK) family.[1] It is approved for the treatment of moderate-to-severe

plaque psoriasis.[2] By binding to the regulatory domain of TYK2, deucravacitinib stabilizes an

inhibitory interaction between the regulatory and catalytic domains of the enzyme, thereby

blocking the signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are

involved in the pathogenesis of various immune-mediated diseases.[2][3] This guide provides a

comparative overview of the pharmacokinetics of deucravacitinib in humans and preclinical

animal models, along with insights into the experimental protocols used for these assessments.

Comparative Pharmacokinetic Data
The pharmacokinetic profile of deucravacitinib has been extensively studied in humans. While

specific pharmacokinetic parameters in common preclinical species such as rats and monkeys

are not always publicly available in detail, toxicological studies provide insight into the dosages

and exposure levels evaluated in these species.
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Parameter Human Rat Monkey

Dose

6 mg, once daily

(recommended clinical

dose)[4]

Up to 50 mg/kg/day

(in reproductive

toxicology studies)[5]

Data not publicly

available

Tmax (Time to

Maximum

Concentration)

2-3 hours[6]
Data not publicly

available

Data not publicly

available

Cmax (Maximum

Concentration)

45 ng/mL (at steady

state with 6 mg QD)[6]

Data not publicly

available

Data not publicly

available

AUC (Area Under the

Curve)

473 ng·hr/mL (at

steady state with 6 mg

QD)[6]

Exposure at 50

mg/kg/day is 224

times the human

MRHD based on

AUC[7]

Data not publicly

available

Terminal Half-life (t½) 10 hours[6]
Data not publicly

available

Data not publicly

available

Absolute

Bioavailability
~99%[6]

Data not publicly

available

Data not publicly

available

Metabolism

Primarily via CYP1A2

to form the active

metabolite BMT-

153261. Also

metabolized by

CYP2B6, CYP2D6,

CES2, and UGT1A9.

[1]

Data not publicly

available

Data not publicly

available

Excretion

Approximately 13%

unchanged in urine

and 26% unchanged

in feces.[1]

Deucravacitinib and/or

its metabolites are

present in the milk of

lactating rats.[8]

Data not publicly

available

Protein Binding 82-90%[9]
Data not publicly

available

Data not publicly

available
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Volume of Distribution

(Vd)

140 L (at steady state)

[1]

Data not publicly

available

Data not publicly

available

Signaling Pathway and Mechanism of Action
Deucravacitinib selectively inhibits TYK2, which is a key component of the JAK-STAT signaling

pathway. This pathway is crucial for the signaling of several cytokines implicated in

autoimmune and inflammatory diseases. The diagram below illustrates the IL-23/TYK2

signaling cascade and the inhibitory action of Deucravacitinib.
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Caption: Deucravacitinib allosterically inhibits TYK2, preventing the phosphorylation and

activation of STAT proteins, which in turn blocks pro-inflammatory gene expression.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of Deucravacitinib in animal

models are often proprietary. However, a general methodology for a single-dose oral

pharmacokinetic study in rats can be outlined as follows.
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Objective: To determine the pharmacokinetic profile of Deucravacitinib following a single oral

administration to rats.

Materials:

Deucravacitinib

Vehicle for oral administration (e.g., a solution or suspension)

Sprague-Dawley rats (male, 250 ± 25 g)

Oral gavage needles

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

Centrifuge

Analytical equipment (e.g., LC-MS/MS system)

Procedure:

Animal Acclimatization: House rats in a controlled environment for at least one week prior to

the study to allow for acclimatization.

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access

to water.

Dosing: Administer a single oral dose of Deucravacitinib using a gavage needle. The dose

volume is typically calculated based on the animal's body weight.

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g.,

tail vein or retro-orbital sinus) at predetermined time points. A typical sampling schedule for

an oral study might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Plasma Preparation: Centrifuge the collected blood samples to separate the plasma. Store

the plasma samples at -80°C until analysis.
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Bioanalysis: Determine the concentration of Deucravacitinib in the plasma samples using a

validated bioanalytical method, such as LC-MS/MS.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC,

t½, etc.) from the plasma concentration-time data using non-compartmental analysis

software.

The following diagram illustrates a typical workflow for such a study.
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Caption: A typical workflow for a preclinical oral pharmacokinetic study, from animal preparation

to data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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